molecular formula C14H29N3O4 B1663945 Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate CAS No. 117499-16-8

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate

Cat. No.: B1663945
CAS No.: 117499-16-8
M. Wt: 303.4 g/mol
InChI Key: KNORWRWRHNHJAV-UHFFFAOYSA-N
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Description

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate is a chemical compound with the molecular formula C14H29N3O4. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is known for its stability and reactivity, making it a valuable reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with ethylenediamine. The reaction typically occurs under controlled conditions, including specific temperatures and inert atmospheres to prevent unwanted side reactions. The final product is purified through recrystallization or chromatography to achieve high purity levels.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process may include additional steps such as solvent recovery and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new functionalized compounds.

Scientific Research Applications

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate can be compared with other similar compounds, such as:

    Di-tert-butyl (ethane-1,2-diyl)dicarbamate: Similar structure but lacks the azanediyl group.

    Di-tert-butyl (methanediyl)dicarbamate: Contains a methanediyl group instead of the ethane-2,1-diyl group.

    Di-tert-butyl (propanediyl)dicarbamate: Features a propanediyl group, differing in chain length.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNORWRWRHNHJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569299
Record name Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117499-16-8
Record name Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of diethylenetriamine (0.42 g; 4.1 mmol) in tetrahydrofuran (THF; 5 ml) is stirred at 0° C. under nitrogen for 20 minutes. A solution of 2-(tert-butoxycarbonyloximino)-2-phenylacetonitrile (Boc-ON; 2.04 g; 8.2 mmol) in THF (5 ml) is then added dropwise and the reaction mixture is stirred at 0° C. for 1 hour. The solvent is eliminated at reduced pressure and the resulting residue is purified by silica gel column chromatography with methanol-ammonium hydroxide 100:3. 1.2 g (yield 96%) of an oil having the following characteristics is thus obtained:
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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